5-Chloro-3-(4-hydroxyphenyl)benzoic acid
Description
5-Chloro-3-(4-hydroxyphenyl)benzoic acid is a benzoic acid derivative with a chlorine substituent at the 5-position and a 4-hydroxyphenyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₉ClO₃ (molecular weight: 248.66 g/mol). The compound combines electron-withdrawing (chloro) and electron-donating (hydroxyphenyl) groups, which influence its physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
3-chloro-5-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWSTLEQYAZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688730 | |
| Record name | 5-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-10-8 | |
| Record name | 5-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-hydroxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and 5-chlorosalicylic acid.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 5-chlorosalicylic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the synthesis.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. It is believed to bind to certain proteins, altering their structure and function. This can lead to various biological effects, depending on the proteins affected. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- The 4-hydroxyphenyl group introduces hydrogen-bonding capacity, which may improve interactions with biological targets or extraction phases .
- Positional isomerism (e.g., 4-hydroxyphenyl vs. 3-hydroxyphenyl substitution) significantly alters electronic distribution and biological activity, as seen in analogs like 5-chloro-4-hydroxybiphenyl-3-carboxylic acid .
Antimicrobial Activity of Benzoic Acid Derivatives
- SS3,4-[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl] benzoic acid : Exhibits potent activity against Escherichia coli (gram-negative bacteria), attributed to the synergistic effects of the chloro and hydroxyphenyl groups disrupting bacterial membranes .
- 5-Chloro-3-(4-fluorophenylsulfanyl) derivatives : Demonstrated efficacy in synthetic pathways, though biological data are unspecified .
- Unsubstituted benzoic acid: Known for broad-spectrum antimicrobial activity, but halogenation (e.g., Cl) enhances specificity and potency against resistant strains .
Comparison Insight: The absence of the azetidinone ring in this compound may reduce its antibacterial potency compared to SS3 derivatives. However, the hydroxyphenyl group could compensate by enabling hydrogen bonding with microbial enzymes .
Extraction and Solubility Trends
- Extraction Efficiency: Benzoic acid and phenol are extracted rapidly (>98% in 5 minutes) via emulsion liquid membranes due to high distribution coefficients (log P ~1.9–2.5) . Chlorinated analogs like this compound likely exhibit even higher log P values, favoring organic-phase partitioning but requiring optimized pH for ionizable -COOH and -OH groups .
- Diffusivity: Effective diffusivity in membrane phases follows: benzoic acid > acetic acid > phenol . The chloro substituent may reduce diffusivity slightly compared to unsubstituted benzoic acid due to increased molecular weight.
Functional Group Impact on Bioactivity
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